Deoxyaureothin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

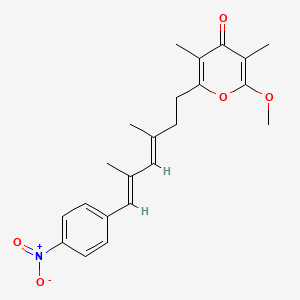

Deoxyaureothin is a 4-pyranone that is 2-methoxy-3,5-dimethyl-4H-pyran-4-one which is substituted at position 6 by a 2,4-dimethyl-1-(p-nitrophenyl)hexa-1,3-dien-6-yl group (the E,E isomer). It has a role as a bacterial metabolite. It is a member of 4-pyranones, a C-nitro compound, an olefinic compound, a polyketide and a ketene acetal.

Wissenschaftliche Forschungsanwendungen

Deoxyaureothin exhibits notable biological activities, particularly in antifungal and antiproliferative domains. Research has demonstrated that it possesses selective antifungal properties against various pathogens, including Candida albicans and Aspergillus species. The compound's mechanism appears to involve interference with cellular processes in these fungi, leading to growth inhibition.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| Deoxyaureonitrile | Aspergillus niger | High |

| Halogenated Derivatives | Sporobolomyces salmonicolor | Very High |

The above table summarizes the antifungal activity of this compound derivatives against selected pathogens, indicating that modifications to the this compound structure can enhance activity.

Antiproliferative Properties

In addition to its antifungal effects, this compound has shown promising antiproliferative activity against cancer cell lines. Studies indicate that it can inhibit the proliferation of human cervix carcinoma (HeLa) cells and leukemia cells (K-562) with lower cytotoxicity compared to traditional chemotherapeutic agents.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 Value (μg/mL) | Cytotoxicity Level |

|---|---|---|

| HeLa | 0.8 | Low |

| K-562 | 0.5 | Low |

| Mouse Fibroblasts (L-929) | 1.2 | Moderate |

This table illustrates the IC50 values for this compound across different cell lines, demonstrating its potential as a therapeutic agent with a favorable safety profile.

Agricultural Applications

This compound's antifungal properties extend beyond medical applications; they also hold promise in agriculture. The compound can be utilized as a biopesticide to control fungal pathogens affecting crops. Its selective action against plant pathogens could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

- Antifungal Efficacy : A study demonstrated that this compound derivatives exhibited significant antifungal activity against Penicillium notatum and other common fungal pathogens, suggesting their potential use in treating fungal infections or as agricultural fungicides .

- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of cancer cells while maintaining low toxicity levels, making it a candidate for further development as an anticancer agent .

- Biosynthesis : Research into the biosynthetic pathways of this compound revealed that specific precursor compounds could enhance its production, paving the way for more efficient synthesis methods in both laboratory and industrial settings .

Eigenschaften

Molekularformel |

C22H25NO5 |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

2-[(3E,5E)-3,5-dimethyl-6-(4-nitrophenyl)hexa-3,5-dienyl]-6-methoxy-3,5-dimethylpyran-4-one |

InChI |

InChI=1S/C22H25NO5/c1-14(6-11-20-16(3)21(24)17(4)22(27-5)28-20)12-15(2)13-18-7-9-19(10-8-18)23(25)26/h7-10,12-13H,6,11H2,1-5H3/b14-12+,15-13+ |

InChI-Schlüssel |

QJCZWAGFDPHLHZ-QUMQEAAQSA-N |

Isomerische SMILES |

CC1=C(OC(=C(C1=O)C)OC)CC/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C |

Kanonische SMILES |

CC1=C(OC(=C(C1=O)C)OC)CCC(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.